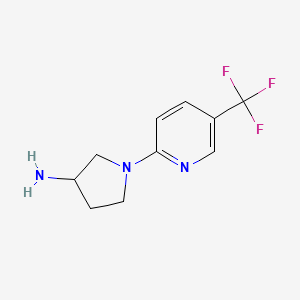

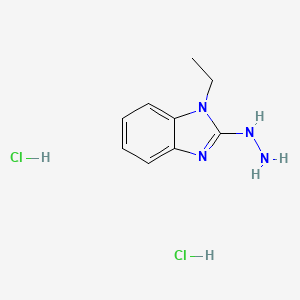

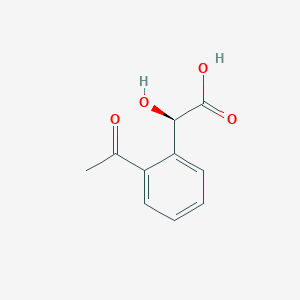

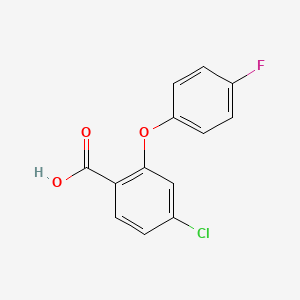

4-Chloro-2-(4-fluorophenoxy)benzoic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1. Anaerobic Transformation and Environmental Biodegradation

The transformation of phenolic compounds to benzoates through anaerobic processes is a critical aspect of environmental biodegradation. Studies utilizing fluorinated analogues, such as 4-chloro-2-(4-fluorophenoxy)benzoic acid, have elucidated mechanisms of transformation, indicating that the carboxyl group introduction occurs para to the phenolic hydroxyl group, suggesting a specific orientation for degradation pathways. This is essential for understanding the environmental fate of phenolic pollutants and their anaerobic degradation in natural ecosystems (Genthner, Townsend, & Chapman, 1989).

2. Analytical Chemistry and Fluorescence Probes

Fluorinated compounds are often employed in the development of fluorescence probes due to their specific reactive properties. The creation of novel fluorescence probes that can distinguish specific reactive oxygen species is one area of application. For example, compounds synthesized for this purpose have been used to detect highly reactive species like hydroxyl radicals and reactive intermediates of peroxidase, crucial for understanding oxidative stress and other biological processes (Setsukinai et al., 2003).

3. Material Sciences and Polymer Chemistry

In the realm of material sciences, specifically in the synthesis of high-performance polymers, fluorinated benzoic acids have found significant utility. These polymers, known for their solubility and thermal properties, are used in engineering plastics and membrane materials. The specific characteristics of these polymers, including their solubility in common aprotic solvents and distinguished thermal properties, make them suitable for applications in optical waveguides and other advanced materials (Xiao et al., 2003).

Safety and Hazards

Safety data sheets suggest that compounds similar to 4-Chloro-2-(4-fluorophenoxy)benzoic acid can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

Eigenschaften

IUPAC Name |

4-chloro-2-(4-fluorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO3/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDVBIUEBCTERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=CC(=C2)Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605960 | |

| Record name | 4-Chloro-2-(4-fluorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60086-43-3 | |

| Record name | 4-Chloro-2-(4-fluorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.